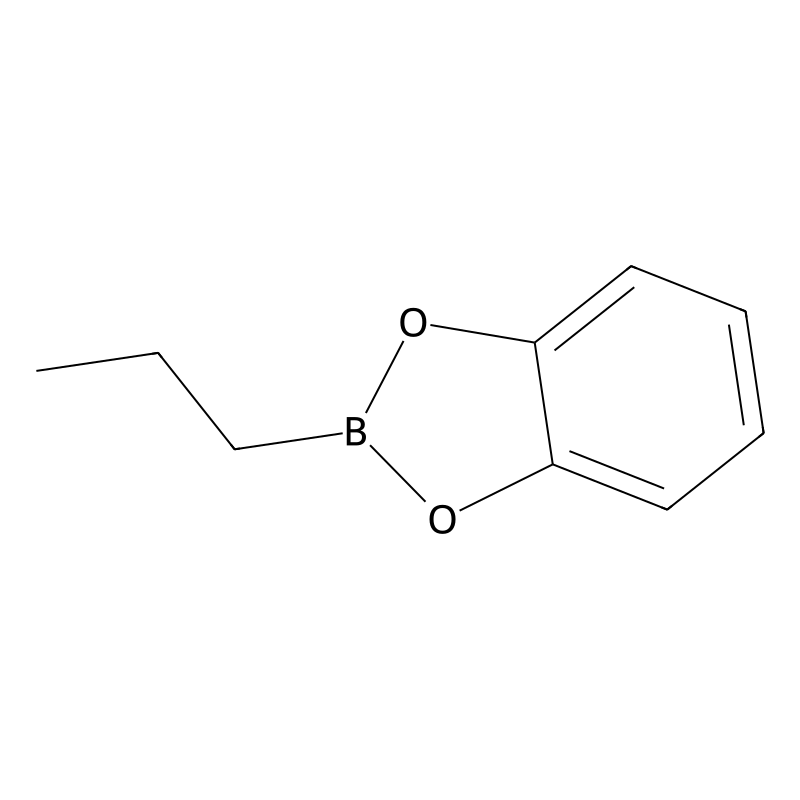

2-Propyl-1,3,2-benzodioxaborole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Propyl-1,3,2-benzodioxaborole is an organic compound characterized by its unique boron-containing structure. Its molecular formula is , and it has a molecular weight of approximately 161.99 g/mol. The compound features a benzodioxaborole framework, which consists of a dioxaborole ring fused with a propyl group at the second position. This structural configuration is significant for its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Organic Synthesis

The presence of the boron atom (B) within the benzodioxaborole ring system makes 2-Propyl-1,3,2-benzodioxaborole a potential candidate for organic synthesis reactions. Boron-containing molecules like this can participate in various reactions, such as Suzuki-Miyaura couplings , which are widely used to construct carbon-carbon bonds.

Medicinal Chemistry

The benzodioxaborole core structure is present in some biologically active molecules. For instance, certain benzodioxaborole derivatives have been investigated for their potential anti-cancer properties . Further research is needed to determine if 2-Propyl-1,3,2-benzodioxaborole itself possesses any medicinal properties.

- Nucleophilic Substitution: The boron atom can act as an electrophile, facilitating nucleophilic attack by various nucleophiles.

- Cross-Coupling Reactions: This compound can engage in palladium-catalyzed cross-coupling reactions, making it valuable for forming carbon-carbon bonds in organic synthesis .

- Functionalization: The dioxaborole moiety allows for functionalization at various positions, enhancing its utility in creating complex organic molecules .

Research indicates that 2-Propyl-1,3,2-benzodioxaborole exhibits promising biological activity. It has been identified as a potential candidate for the development of sulfonamides with antiangiogenic and anticancer properties. The compound's ability to inhibit angiogenesis suggests its utility in cancer therapy by preventing tumor growth through the inhibition of blood vessel formation .

The synthesis of 2-Propyl-1,3,2-benzodioxaborole typically involves several methods:

- Boronation Reactions: Boronic acids can react with diols to form dioxaboroles. This method often utilizes specific catalysts to enhance yield and selectivity.

- Cyclization Reactions: The formation of the benzodioxaborole ring can be achieved through cyclization processes involving precursors that contain both a diene and a boronic acid.

- Functional Group Transformations: Existing compounds can be modified through various chemical transformations to yield 2-Propyl-1,3,2-benzodioxaborole .

2-Propyl-1,3,2-benzodioxaborole has several applications:

- Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.

- Pharmaceutical Development: Its potential anticancer properties make it a candidate for drug development targeting angiogenesis-related diseases.

- Material Science: The compound may also find applications in developing new materials due to its unique electronic properties derived from the boron atom .

Studies on the interactions of 2-Propyl-1,3,2-benzodioxaborole with biological systems have shown its potential as an inhibitor of specific enzymatic activities related to cancer progression. Further research is necessary to elucidate its mechanism of action and to evaluate its efficacy and safety profiles in clinical settings .

Several compounds share structural similarities with 2-Propyl-1,3,2-benzodioxaborole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Benzenedioxaborole | Contains a benzene ring fused with dioxaborole | Lacks the propyl group; different reactivity |

| 2-Methyl-1,3,2-benzodioxaborole | Methyl group instead of propyl | May exhibit different biological activities |

| 4-Hydroxy-1,3,2-benzodioxaborole | Hydroxyl substituent on the benzene ring | Enhanced solubility and potential bioactivity |

| 1-(4-Fluorophenyl)-1,3,2-benzodioxaborole | Fluorinated phenyl group | Altered electronic properties; potential for different interactions |

The uniqueness of 2-Propyl-1,3,2-benzodioxaborole lies in its specific propyl substitution and the resulting steric effects that influence its reactivity and biological activity compared to these similar compounds .

2-Propyl-1,3,2-benzodioxaborole represents an important class of boron heterocycles with a characteristic benzodioxaborole framework . The hydroboration-based synthesis routes for this compound involve several strategic approaches that have been refined over decades of research in organoboron chemistry [2]. The fundamental reaction involves the addition of boron-hydrogen bonds across carbon-carbon multiple bonds, which serves as the cornerstone for preparing various organoborane intermediates that can be further transformed into the target benzodioxaborole structure [3].

One of the primary synthetic pathways utilizes the hydroboration of propene with appropriate borane reagents to generate the propyl moiety that will eventually be incorporated into the benzodioxaborole ring system [4]. This approach typically employs catecholborane (1,3,2-benzodioxaborole) as a monofunctional hydroborating agent, which provides a convenient route to alkaneboronic esters and acids from olefins [5]. The reaction proceeds with high regioselectivity, adding the boron atom to the less substituted carbon of the alkene [6].

The mechanism of hydroboration involves a concerted, four-center transition state where the boron-hydrogen bond adds across the carbon-carbon double bond [7]. This process can be represented by the following reaction scheme:

| Reactant | Reagent | Intermediate | Final Product |

|---|---|---|---|

| Propene | Catecholborane | Propylcatecholborane | 2-Propyl-1,3,2-benzodioxaborole |

| CH₃CH=CH₂ | C₆H₄O₂BH | C₃H₇-B(O₂C₆H₄) | C₉H₁₁BO₂ |

The hydroboration reaction typically occurs under mild conditions, often at room temperature or below, and can be carried out in ethereal solvents such as tetrahydrofuran [6]. The reaction is highly stereoselective, with the boron and hydrogen adding in a syn fashion to the double bond [8]. This stereoselectivity is particularly valuable when constructing more complex derivatives with defined stereochemistry [2].

An alternative approach involves the direct reaction of propylboronic acid with catechol under dehydrating conditions . This condensation reaction forms the cyclic boronate ester structure characteristic of 2-propyl-1,3,2-benzodioxaborole . The reaction can be represented as:

Propylboronic acid + Catechol → 2-Propyl-1,3,2-benzodioxaborole + 2 H₂O

This dehydration process typically requires the use of a water-removing agent such as molecular sieves or azeotropic distillation with toluene to drive the equilibrium toward product formation [10].

Recent advances in hydroboration chemistry have expanded the toolkit for synthesizing benzodioxaborole derivatives through the development of more selective borane reagents and reaction conditions that allow for greater functional group tolerance [4] [8]. These improvements have made it possible to prepare 2-propyl-1,3,2-benzodioxaborole with higher yields and purity, which is essential for its various applications [3].

Catalytic Approaches for Boronate Ester Formation

The development of catalytic methods for boronate ester formation has significantly advanced the synthesis of 2-propyl-1,3,2-benzodioxaborole and related compounds [10]. These approaches offer advantages in terms of efficiency, selectivity, and environmental sustainability compared to traditional stoichiometric methods [11].

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-boron bonds [12]. Palladium-catalyzed borylation reactions, in particular, have revolutionized the synthesis of organoboron compounds [13]. One important approach involves the cross-coupling of bis(pinacolato)diboron with propyl halides or triflates in the presence of a palladium catalyst and a base [13]. The resulting pinacol boronate ester can then be transesterified with catechol to form the desired 2-propyl-1,3,2-benzodioxaborole [11].

The general reaction scheme can be represented as follows:

| Step | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| 1 | Propyl halide + B₂(pin)₂ | Pd catalyst, base | Propylboronic acid pinacol ester |

| 2 | Propylboronic acid pinacol ester + Catechol | Acid catalyst | 2-Propyl-1,3,2-benzodioxaborole |

Copper catalysis has also proven effective for the formation of alkylboronate esters [14]. Copper-catalyzed borylation of alkyl halides or tosylates with bis(pinacolato)diboron provides an alternative route to propylboronic acid derivatives that can be converted to 2-propyl-1,3,2-benzodioxaborole [15]. This method is particularly valuable because it can proceed under mild conditions and tolerates a variety of functional groups [16].

Recent research has focused on the development of photocatalytic methods for borylation reactions [17]. These approaches utilize visible light and appropriate photocatalysts to generate reactive intermediates that facilitate carbon-boron bond formation [18]. For example, a transition-metal-free, one-pot synthesis of benzoxaboroles has been demonstrated using visible-light-promoted borylation with phenothiazine as a photocatalyst and bis(pinacolato)diboron as the boron source [17]. This method could potentially be adapted for the synthesis of 2-propyl-1,3,2-benzodioxaborole [18].

Organocatalytic approaches have also been explored for the formation of boronate esters [15]. These methods typically employ small organic molecules as catalysts, avoiding the need for transition metals [10]. For instance, N-heterocyclic carbenes have been used to catalyze the borylation of various substrates, providing access to organoboron compounds under mild conditions [15].

The choice of catalyst system significantly influences the efficiency and selectivity of the borylation reaction [12]. Factors such as ligand structure, solvent, temperature, and the nature of the base all play crucial roles in determining the outcome of the reaction [16]. Optimization of these parameters has led to the development of highly efficient catalytic systems for the synthesis of 2-propyl-1,3,2-benzodioxaborole and related compounds [14].

Recent advances in high-throughput experimentation have accelerated the discovery and optimization of catalytic methods for borylation reactions [12]. This approach allows for the rapid evaluation of multiple reaction parameters, facilitating the identification of optimal conditions for the synthesis of specific boronate esters, including 2-propyl-1,3,2-benzodioxaborole [12].

Scalability Challenges in Industrial Production

The industrial production of 2-propyl-1,3,2-benzodioxaborole faces several significant challenges that must be addressed to achieve economically viable large-scale manufacturing . These challenges span various aspects of the production process, from raw material handling to final product purification .

One of the primary challenges in scaling up the synthesis of 2-propyl-1,3,2-benzodioxaborole is the handling of reactive boron reagents [20]. Boranes and other boron hydrides used in hydroboration reactions are often pyrophoric and sensitive to air and moisture, necessitating specialized equipment and safety measures for large-scale operations [21]. This requirement increases capital costs and operational complexity [22].

The table below summarizes key challenges in the industrial production of 2-propyl-1,3,2-benzodioxaborole:

| Challenge Category | Specific Issues | Potential Solutions |

|---|---|---|

| Raw Materials | Handling of air-sensitive boron reagents | Continuous flow processing, specialized equipment |

| Reaction Control | Exothermic nature of hydroboration | Improved heat exchange systems, reaction dilution |

| Purification | Separation of product from byproducts | Optimized crystallization, continuous distillation |

| Waste Management | Boron-containing waste streams | Recycling strategies, waste valorization |

| Process Safety | Flammability and reactivity hazards | Inherently safer design, process intensification |

Temperature control represents another significant challenge in scaling up borylation reactions [23]. Many of the reactions involved in the synthesis of 2-propyl-1,3,2-benzodioxaborole are exothermic, and heat removal becomes increasingly difficult as reaction volumes increase [20]. Insufficient heat transfer can lead to runaway reactions, compromising both safety and product quality [22].

The use of transition metal catalysts in borylation reactions introduces additional complexities for industrial-scale production [11]. Catalyst cost, recovery, and recycling become critical considerations for economic viability [24]. Furthermore, residual metal contamination in the final product may necessitate additional purification steps, increasing production costs [11].

Purification of 2-propyl-1,3,2-benzodioxaborole at industrial scale presents its own set of challenges . Traditional laboratory-scale purification methods such as column chromatography are often impractical for large-scale operations [24]. Alternative approaches such as crystallization, distillation, or extraction must be developed and optimized [25]. For 2-propyl-1,3,2-benzodioxaborole, distillation under reduced pressure (approximately 75°C at 100 mmHg) has been employed for purification, but scaling this process requires careful engineering to maintain product quality [26].

Continuous flow processing has emerged as a promising approach to address many of the challenges associated with the industrial production of organoboron compounds [24]. This methodology offers advantages in terms of heat transfer, mixing efficiency, and safety, particularly for reactions involving reactive reagents [11]. Recent research has demonstrated the successful implementation of continuous flow processes for the synthesis of various boronate esters, suggesting potential applicability to the production of 2-propyl-1,3,2-benzodioxaborole [24].

Environmental considerations also play a crucial role in the industrial production of 2-propyl-1,3,2-benzodioxaborole [22]. The generation of waste streams containing boron compounds requires appropriate management strategies to comply with environmental regulations [23]. Development of more atom-economical synthetic routes and recycling of boron-containing byproducts can help address these challenges [11].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive